molecular formula C9H12N4S B13283355 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13283355
M. Wt: 208.29 g/mol
InChI Key: FRECWROPMQNABS-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine (CAS 1490450-65-1) is a high-purity chemical building block featuring a molecular formula of C9H12N4S and a molecular weight of 208.28 g/mol . This compound is characterized by its unique molecular architecture containing both pyrazole and thiazole heterocyclic rings, a structure highly valued in medicinal chemistry and drug discovery . Its primary research application is as a critical synthetic intermediate for the development of novel pharmaceutical candidates. The presence of the 1H-pyrazol-4-amine moiety and the 1,3-thiazole ring system makes it a versatile scaffold for constructing more complex molecules, particularly in the synthesis of libraries for high-throughput screening . Researchers utilize this compound to explore new chemical space in the quest for bioactive molecules, potentially acting on various biological targets. As a specialized building block, it enables the introduction of specific steric and electronic properties into lead compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H12N4S/c1-7(9-10-3-4-14-9)12-8-5-11-13(2)6-8/h3-7,12H,1-2H3

InChI Key

FRECWROPMQNABS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Construction of the Pyrazole Core

Approach:
The pyrazole nucleus can be synthesized via cyclization of hydrazines with β-dicarbonyl compounds or α,β-unsaturated ketones, which are common precursors.

Method:

  • Hydrazine Condensation:
    Reacting a suitable β-dicarbonyl compound (e.g., 3-methyl-1-phenyl-2-pyrazoline precursor) with hydrazine hydrate under reflux conditions facilitates cyclization to form the pyrazole ring.
    • Example: 1,3-dicarbonyl compounds like acetylacetone derivatives can be reacted with hydrazine to yield substituted pyrazoles.
  • Alternative Route:
    Condensation of 1,3-dicarbonyl compounds with hydrazines bearing the desired substituents (e.g., methylated hydrazine) at elevated temperatures, followed by purification, yields the pyrazole with the methyl substituent at the N-1 position.

N-Methylation of the Pyrazole

Method:

  • The free pyrazole can be methylated using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or DMF solvent.
  • Reaction Conditions:
    • Solvent: DMF or acetone
    • Base: K₂CO₃ or sodium hydride (NaH)
    • Temperature: Room temperature to 60°C
  • Outcome:
    This step introduces the methyl group at the N-1 position, yielding N-methylpyrazole derivative.

Synthesis of the 1-(1,3-Thiazol-2-yl)ethyl Fragment

Approach:
The thiazole ring can be synthesized via Hantzsch-type cyclization or by reacting α-halo ketones with thiourea derivatives.

Method:

  • Preparation of Thiazole Ring:
    • React 2-aminothiazole with α-halo ketones (e.g., chloroacetone) under reflux in acetic acid or ethanol to form the 2-alkylthiazole.
    • Alternatively, cyclization of thioamides with α-haloketones can produce the thiazole ring.
  • Introduction of the Ethyl Chain:
    • Alkylation of 2-aminothiazole with ethyl halides (e.g., ethyl bromide) under basic conditions introduces the ethyl substituent at the 2-position, forming 1-(1,3-thiazol-2-yl)ethyl derivatives.

Coupling of Pyrazole and Thiazole Units

Method:

  • Nucleophilic Substitution or Cross-Coupling:
    • The N-methylpyrazole derivative with a suitable leaving group (e.g., halogen at the 4-position) can be coupled with the thiazole derivative bearing a nucleophilic site.
    • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can facilitate the formation of the C–N bond linking the two heterocycles.
  • Alternative:
    • A direct nucleophilic substitution where the thiazole derivative acts as an electrophile, reacting with the pyrazole derivative under basic conditions.

In-Depth Research Findings and Data Tables

Step Reagents Conditions Yield Notes
Pyrazole ring synthesis Hydrazine hydrate + β-dicarbonyl Reflux ~70-80% Cyclization to form pyrazole core
N-methylation CH₃I + K₂CO₃ Room temp to 60°C ~85% Selective methylation at nitrogen
Thiazole ring formation Thioamide + α-haloketone Reflux in ethanol ~60-75% Cyclization to form thiazole
Ethyl chain introduction Ethyl bromide + base Reflux ~65-70% Alkylation at 2-position
Coupling step Cross-coupling (e.g., Pd catalysis) Reflux Variable Formation of C–N linkage

Notes on Optimization and Challenges

  • Selectivity:
    Methylation and alkylation steps require careful control to prevent over-alkylation or side reactions.

  • Purity:
    Spectroscopic techniques such as NMR (¹H, ¹³C), IR, and MS are essential for confirming the structure at each stage.

  • Yield Improvement: Use of microwave-assisted synthesis or phase-transfer catalysis can enhance yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .

Scientific Research Applications

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine Pyrazole - 1-Methyl
- 4-(Thiazol-2-yl)ethylamine
~223.3 (calculated) Combines pyrazole aromaticity with thiazole’s electronic diversity.
1-Ethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine () Pyrazole - 1-Ethyl
- 4-(Thiazol-2-yl)ethylamine
~237.3 Ethyl group increases lipophilicity (higher logP) compared to methyl analog.
5,6-Dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine () Thienopyrimidine - 5,6-Dimethyl
- 4-(Thiazol-2-yl)ethylamine
290.41 Larger, planar structure may reduce solubility; thienopyrimidine core enhances π-stacking potential.
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine () Piperidine - 1-Methyl
- 4-(Thiazol-2-yl)ethylamine
225.36 Aliphatic amine increases basicity; non-aromatic core alters binding modes.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Pyrazole - 3-Methyl
- 1-Pyridin-3-yl
- 4-Cyclopropylamine
215.3 (HRMS) Pyridine substituent introduces additional hydrogen-bonding sites; cyclopropyl may improve metabolic stability.

Functional Group Impact

  • Thiazole vs. Pyridine : Thiazole’s sulfur atom enhances electronegativity and hydrogen-bond acceptor capacity compared to pyridine’s nitrogen .
  • Core Heterocycle : Pyrazole (aromatic) vs. piperidine (aliphatic) alters solubility and target interactions. Piperidine derivatives may exhibit higher basicity (pKa ~10–11) than pyrazoles (pKa ~2–4) .

Biological Activity

1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is a compound that combines the pyrazole and thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is C9H12N4SC_9H_{12}N_4S, with a molecular weight of approximately 212.28 g/mol. The structure features a pyrazole ring substituted with a methyl group and an ethyl group linked to a thiazole ring, which enhances its pharmacological potential.

PropertyValue
Molecular FormulaC9H12N4SC_9H_{12}N_4S
Molecular Weight212.28 g/mol
Key Functional GroupsPyrazole, Thiazole

Antitumor Activity

Research indicates that compounds containing both pyrazole and thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiazole ring enhances cytotoxicity against various cancer cell lines.

Case Study:
In a recent study on thiazole-containing compounds, several derivatives were tested against human cancer cell lines such as HT-29 and Jurkat cells. Compounds with electron-donating groups on the phenyl ring exhibited improved activity compared to those without such modifications .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The incorporation of a thiazole moiety in certain compounds has been linked to enhanced efficacy in preventing seizures. For example, a specific thiazole derivative demonstrated significant anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure can yield potent anticonvulsant agents .

The biological activity of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine is thought to be mediated through its interaction with various biological targets. Binding affinity studies indicate that this compound may interact with enzymes involved in cellular signaling pathways, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazol-4-amine, a comparison with structurally similar compounds is essential.

Compound NameKey Features
1-Methyl-N-[1-(4-methylthiazol-2-yl)ethyl]-1H-pyrazol-4-amineMethyl substitution may alter biological activity
4-Bromo-1-methyl-N-[5-methylthiazolyl]pyrazole derivativesBromine presence affects solubility and reactivity
1-Ethyl-N-[5-methylthiazolyl]pyrazole derivativesVariations in thiazole substitutions impact efficacy

Q & A

Q. Intermediate Research Focus

  • In Vitro Assays : Enzymatic inhibition studies (e.g., kinase assays) use fluorescence-based readouts. Dose-response curves (IC50_{50}) are generated with triplicate measurements to ensure reproducibility .
  • Cell-Based Assays : Cytotoxicity is assessed via MTT assays, with controls for solvent effects (e.g., DMSO ≤0.1%) .
    Mitigating False Positives :
  • Counter-Screens : Compounds are tested against unrelated targets to rule out nonspecific binding.
  • Chelation Checks : Metal ion contamination is minimized using EDTA-containing buffers .

How can researchers resolve contradictions in biological activity data across studies involving this compound?

Advanced Research Focus
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic isoforms. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
  • Compound Stability : Degradation under storage (e.g., light or humidity) alters activity. Stability studies via HPLC at intervals are recommended .
  • Pharmacokinetic Factors : Differences in membrane permeability (logP) or metabolic clearance across models. Use parallel artificial membrane permeability assays (PAMPA) to clarify discrepancies .

What computational strategies predict the binding affinity of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Tools like AutoDock Vina simulate binding poses with targets (e.g., kinases). The thiazole ring’s electron-rich structure often engages in π-π interactions with aromatic residues .
  • Molecular Dynamics (MD) : Simulations (100 ns+) assess binding stability, focusing on hydrogen bonds between the pyrazole’s NH and catalytic lysine residues .
  • Free Energy Perturbation (FEP) : Quantifies energy changes upon substituent modification (e.g., methyl vs. ethyl groups) to guide SAR .

How do structural modifications (e.g., thiazole vs. pyridine substituents) impact the compound's physicochemical properties?

Q. Intermediate Research Focus

  • Lipophilicity : Replacing thiazole with pyridine increases logP by ~0.5 units, altering membrane permeability.
  • Solubility : Thiazole’s sulfur atom enhances aqueous solubility via polar interactions compared to pyridine derivatives .
  • Bioactivity : Thiazole’s heteroatoms improve hydrogen-bonding capacity, critical for target engagement in kinase inhibition .

What analytical data interpretation challenges arise when characterizing this compound?

Q. Advanced Research Focus

  • NMR Signal Overlap : Similar chemical shifts for methyl and ethyl groups complicate assignments. Use 2D NMR (e.g., HSQC) to resolve ambiguities .
  • Mass Spectra Fragmentation : Isomeric byproducts (e.g., regioisomers) produce identical molecular ions. Tandem MS (MS/MS) distinguishes fragmentation pathways .
  • Purity Thresholds : Trace solvents (e.g., DMF) may co-elute in HPLC. Gradient elution protocols with low-UV wavelengths (210 nm) improve detection .

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